molecular formula C14H21N3O2 B6152829 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 1409178-19-3

2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B6152829
CAS No.: 1409178-19-3
M. Wt: 263.34 g/mol
InChI Key: CGOGGKQBEVLDMF-UHFFFAOYSA-N
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Description

2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a chemical compound with a complex structure that includes a benzodiazole ring and a methoxyethoxyethyl side chain

Properties

CAS No.

1409178-19-3

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-[1-[2-(2-methoxyethoxy)ethyl]benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C14H21N3O2/c1-18-10-11-19-9-8-17-13-5-3-2-4-12(13)16-14(17)6-7-15/h2-5H,6-11,15H2,1H3

InChI Key

CGOGGKQBEVLDMF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C2=CC=CC=C2N=C1CCN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Attachment of the Methoxyethoxyethyl Side Chain: The side chain can be introduced through a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 2-(2-methoxyethoxy)ethyl halide under basic conditions.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxyethyl side chain, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
  • **2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
  • **2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Uniqueness

What sets 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, also known by its CAS number 1409178-19-3, is a compound with a complex structure featuring a benzodiazole ring and a methoxyethoxyethyl side chain. This compound has garnered attention due to its potential biological activities, which are crucial for various applications in pharmacology and medicinal chemistry.

The molecular formula of this compound is C14H21N3O2, with a molecular weight of 263.34 g/mol. The structural representation includes functional groups that suggest possible interactions with biological targets.

PropertyValue
CAS Number1409178-19-3
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
IUPAC Name2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

The biological activity of 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The detailed pathways involved remain under investigation, but initial studies suggest potential roles in:

  • Anticancer Activity : Preliminary research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : The benzodiazole moiety has been associated with neuroprotective properties in certain contexts.

Research Findings

Recent studies have explored the pharmacological potential of related benzodiazole derivatives, suggesting that modifications in the side chains can significantly influence their biological activities. For instance, compounds with methoxy groups often demonstrate enhanced lipophilicity, potentially improving their bioavailability and efficacy.

Case Study: Anticancer Activity

A comparative study involving structurally similar compounds highlighted that benzodiazole derivatives could induce apoptosis in cancer cells through the activation of intrinsic pathways. The specific role of the methoxyethoxyethyl side chain in enhancing this effect warrants further exploration.

Comparative Analysis

To understand the uniqueness of 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, it is essential to compare it with other benzodiazole derivatives.

Table 2: Comparative Analysis of Benzodiazole Derivatives

Compound NameBiological ActivityUnique Features
2-{1-[2-(2-methoxyethoxy)ethyl]benzimidazol}AnticancerMethoxy group enhances activity
1H-Benzimidazole derivativesAntimicrobialVarying side chains affect potency
Other benzodiazolesNeuroprotectiveDifferences in functional groups

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